(Des-Asp1)-Angiotensin I
Overview
Description
“(Des-Asp1)-Angiotensin I” is a nonapeptide that has been tested for its pressor and steroidogenic activities . It is available for purchase as a research chemical .
Synthesis Analysis
The synthesis of “(Des-Asp1)-Angiotensin I” has been evaluated as a precursor for “(Des-Asp1)-Angiotensin II” (also known as “Angiotensin III”) . The renin-angiotensin system, which plays a crucial role in regulating blood volume, arterial pressure, cardiac and vascular function, is involved in its synthesis .Molecular Structure Analysis
“(Des-Asp1)-Angiotensin I” has a molecular weight of 1181.42 . It contains a total of 173 bonds, including 89 non-H bonds, 32 multiple bonds, 33 rotatable bonds, 10 double bonds, and 22 aromatic bonds . It also includes 3 five-membered rings, 2 six-membered rings, 1 aliphatic carboxylic acid, 7 aliphatic secondary amides, 1 aliphatic tertiary amide, 1 guanidine derivative, and 3 primary amines .Chemical Reactions Analysis
Mass spectrometry has been used to monitor protease reactions, which is beneficial for exploring the complex systems associated with protease functions . The decrease in renal blood flow produced by “(Des-Asp1)-Angiotensin I” is due to its local enzymatic conversion to angiotensin III .Physical And Chemical Properties Analysis
“(Des-Asp1)-Angiotensin I” contains a total of 169 atoms, including 84 Hydrogen atoms, 58 Carbon atoms, 16 Nitrogen atoms, and 11 Oxygen atoms .Scientific Research Applications
1. Pressor and Steroidogenic Activities in Rats
- Summary of Application: The nonapeptide (Des-Asp1)-Angiotensin I was tested for its pressor and steroidogenic activities in conscious rats .
- Methods of Application: The peptide was administered in doses between 3 and 3,000 ng/kg/min. The effects on mean arterial pressure (MAP), serum aldosterone, and serum corticosterone were observed .
- Results: (Des-Asp1)-Angiotensin I caused dose-related increases in MAP, serum aldosterone, and serum corticosterone. It was found to be 14% as potent as angiotensin I and angiotensin II in raising MAP, and less active in causing increased release of aldosterone .
2. Biological Activity in Humans
- Summary of Application: The biological activity of (Des-Asp1)-Angiotensin I was studied in five normal men .
- Methods of Application: An intravenous infusion of 300 ng (258 pmol)/kg·min (Des-Asp1)-Angiotensin I was administered, and the effects on blood pressure, plasma renin activity (PRA), and plasma aldosterone concentration were observed .
- Results: The infusion caused a remarkable rise in blood pressure, a decrease in PRA, and an increase in plasma aldosterone concentration. The pressor and steroidogenic actions were slightly less than those of (Des-Asp1)-Angiotensin II .
3. Vasoconstrictor and Pressor Effects in Rats
- Summary of Application: The vasoconstrictor and pressor effects of (Des-Asp1)-Angiotensin I were studied in rats .
4. Vasoactive Effects in Rats
Future Directions
The bioavailability of orally administered “(Des-Asp1)-Angiotensin I” has been investigated in human subjects . The results suggest that the conversion rate of “(Des-Asp1)-Angiotensin I” to angiotensin III in normal men is less than 43%, which is much less than the conversion rate of angiotensin I to angiotensin II . This indicates that “(Des-Asp1)-Angiotensin I” may not have physiological significance in the human renin-angiotensin-aldosterone system .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H84N16O11/c1-7-34(6)48(73-52(79)42(25-36-17-19-39(75)20-18-36)69-54(81)47(33(4)5)72-49(76)40(59)15-11-21-64-58(60)61)55(82)70-44(27-38-29-63-31-66-38)56(83)74-22-12-16-46(74)53(80)68-41(24-35-13-9-8-10-14-35)50(77)67-43(26-37-28-62-30-65-37)51(78)71-45(57(84)85)23-32(2)3/h8-10,13-14,17-20,28-34,40-48,75H,7,11-12,15-16,21-27,59H2,1-6H3,(H,62,65)(H,63,66)(H,67,77)(H,68,80)(H,69,81)(H,70,82)(H,71,78)(H,72,76)(H,73,79)(H,84,85)(H4,60,61,64)/t34-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWIUWNFCDCCDM-XZJAPRPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H84N16O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1181.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Des-Asp1)-Angiotensin I |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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